molecular formula C15H22O5 B12364461 Artemisinin-13C,d4

Artemisinin-13C,d4

Katalognummer: B12364461
Molekulargewicht: 287.35 g/mol
InChI-Schlüssel: BLUAFEHZUWYNDE-HCKGHDEUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Artemisinin-13C,d4, also known as Qinghaosu-13C,d4, is a labeled derivative of artemisinin. Artemisinin is a sesquiterpene lactone isolated from the aerial parts of the plant Artemisia annua L. This compound is primarily known for its potent anti-malarial properties. The labeling with carbon-13 and deuterium (d4) allows for its use in various scientific research applications, particularly in the study of pharmacokinetics and metabolic pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Artemisinin-13C,d4 involves the incorporation of stable isotopes of carbon and hydrogen into the artemisinin molecule. This process typically starts with the extraction of artemisinin from Artemisia annua L. The extracted artemisinin is then subjected to a series of chemical reactions to introduce the carbon-13 and deuterium labels. These reactions often involve the use of specific reagents and catalysts to ensure the selective incorporation of the isotopes.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process begins with the cultivation of Artemisia annua L. plants, followed by the extraction of artemisinin. The extracted artemisinin is then processed in large reactors where the isotopic labeling is carried out under controlled conditions. The final product is purified using techniques such as column chromatography to achieve high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Artemisinin-13C,d4 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of artemisinin can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Artemisinin-13C,d4 has a wide range of scientific research applications:

    Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to understand the compound’s behavior in biological systems.

    Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of artemisinin in the body.

    Industry: Applied in the development of new drugs and therapeutic agents, particularly for diseases like malaria and cancer.

Wirkmechanismus

Artemisinin-13C,d4 exerts its effects through several mechanisms. The compound’s endoperoxide bridge is activated by heme or ferrous iron, leading to the production of cytotoxic radicals. These radicals can alkylate essential macromolecules in parasites, leading to their death. Additionally, artemisinin inhibits the AKT signaling pathway by decreasing phosphorylated AKT (pAKT), which reduces cancer cell proliferation, migration, invasion, tumorigenesis, and metastasis.

Vergleich Mit ähnlichen Verbindungen

Artemisinin-13C,d4 is unique due to its isotopic labeling, which allows for detailed studies of its pharmacokinetics and metabolism. Similar compounds include:

    Dihydroartemisinin: A reduced form of artemisinin with potent anti-malarial activity.

    Artemether: A methyl ether derivative of dihydroartemisinin used in combination therapies for malaria.

    Artesunate: A water-soluble derivative of dihydroartemisinin used for severe malaria treatment.

These compounds share similar anti-malarial properties but differ in their pharmacokinetic profiles and specific applications.

Eigenschaften

Molekularformel

C15H22O5

Molekulargewicht

287.35 g/mol

IUPAC-Name

(5R,9R,12S,13R)-9-deuterio-1,5-dimethyl-9-(trideuteriomethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one

InChI

InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10?,11?,13-,14?,15-/m1/s1/i2D3,9D,13+1

InChI-Schlüssel

BLUAFEHZUWYNDE-HCKGHDEUSA-N

Isomerische SMILES

[2H][C@]1(C2CC[C@H](C3[C@]24[13C@H](OC1=O)OC(CC3)(OO4)C)C)C([2H])([2H])[2H]

Kanonische SMILES

CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.